

An In-depth Technical Guide on (1-Ethylpropyl)benzene: Molecular Structure and Isomers

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Compound of Interest

Compound Name: (1-Ethylpropyl)benzene

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This technical guide provides a comprehensive overview of **(1-Ethylpropyl)benzene**, also known as 3-Phenylpentane, and its structural isomers. The document details its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis and characterization, adhering to a high standard of scientific rigor.

Molecular Structure and Identification

(1-Ethylpropyl)benzene is an aromatic hydrocarbon classified as an alkylbenzene.^[1] Its structure consists of a central benzene ring substituted with a 1-ethylpropyl group, which is a five-carbon alkyl chain attached via its third carbon atom.^[2]

- Chemical Formula: $C_{11}H_{16}$ ^{[3][4]}
- Molecular Weight: 148.24 g/mol ^{[3][4]}
- IUPAC Name: pentan-3-ylbenzene^[5]
- Synonyms: 3-Phenylpentane, **(1-Ethylpropyl)benzene**^{[3][6]}
- CAS Registry Number: 1196-58-3^[3]

The molecular structure of **(1-Ethylpropyl)benzene** is depicted in the diagram below.

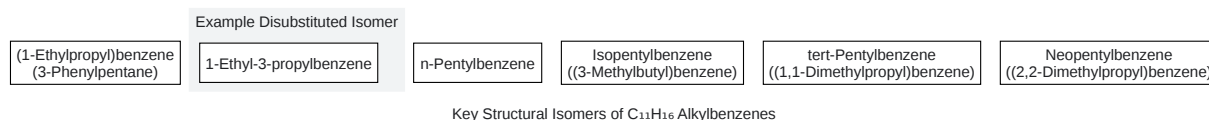
Caption: Molecular structure of **(1-Ethylpropyl)benzene** (3-Phenylpentane).

Isomers of (1-Ethylpropyl)benzene

As a $C_{11}H_{16}$ alkylbenzene, **(1-Ethylpropyl)benzene** shares its molecular formula with numerous structural isomers.^[7] These isomers differ in the structure of the alkyl substituent or the substitution pattern on the benzene ring. The primary isomers are the various forms of pentylbenzene, where a C_5H_{11} group is attached to the benzene ring. Other isomers arise from different combinations of smaller alkyl groups.

Key structural isomers include:

- n-Pentylbenzene: A straight five-carbon chain attached to the benzene ring.^{[8][9]}
- (1-Methylbutyl)benzene (sec-Pentylbenzene): A butyl group attached at its second carbon, with a methyl group also at the point of attachment.
- (3-Methylbutyl)benzene (Isopentylbenzene): An isobutyl group attached to the benzene ring.^[7]
- (2,2-Dimethylpropyl)benzene (Neopentylbenzene): A neopentyl group attached to the benzene ring.^[7]
- (1,1-Dimethylpropyl)benzene (tert-Pentylbenzene): A tertiary pentyl group attached to the benzene ring.^[10]
- Disubstituted Benzenes: Such as 1-Ethyl-3-propylbenzene.^[11]



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Caption: Logical grouping of key C₁₁H₁₆ alkylbenzene isomers.

Physicochemical Properties

The quantitative physicochemical properties of **(1-Ethylpropyl)benzene** and its common isomers are summarized below. These properties are crucial for applications in synthesis, purification, and formulation.

| Property | (1-Ethylpropyl)benzene | n-Pentylbenzene | tert-Pentylbenzene | Isopentylbenzene |
|---------------------------------------|---------------------------------|---------------------------------|---------------------------------|---------------------------------|
| CAS Number | 1196-58-3[3] | 538-68-1[8] | 2049-95-8[10] | 2049-94-7[7] |
| Molecular Formula | C ₁₁ H ₁₆ | C ₁₁ H ₁₆ | C ₁₁ H ₁₆ | C ₁₁ H ₁₆ |
| Molecular Weight (g/mol) | 148.24[3][4] | 148.25[8] | 148.24 | 148.25 |
| Boiling Point (°C) | 191[4] | 205 | ~189-190 | ~199-201 |
| Melting Point (°C) | -44.7 (estimate) [4] | -75[8] | -39.1 | -61.2 |
| Density (g/cm ³ at 20°C) | 0.86[4] | 0.859[8] | 0.865 | 0.857 |
| Refractive Index (n _{20/D}) | 1.487-1.489[4] | 1.488[8] | 1.491 | 1.486 |
| Solubility in Water | Insoluble[12] | Insoluble[12][13] | Insoluble | Insoluble |

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation

The most common method for synthesizing alkylbenzenes like **(1-Ethylpropyl)benzene** is the Friedel-Crafts alkylation.[14][15] This electrophilic aromatic substitution reaction involves reacting benzene with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15]

Reaction: Benzene + 3-Chloropentane $\xrightarrow{\text{AlCl}_3}$ **(1-Ethylpropyl)benzene** + HCl

Detailed Methodology:

- Catalyst Activation:** Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped

with a stirrer, reflux condenser, and dropping funnel. The mixture is cooled in an ice bath.

- **Electrophile Addition:** 3-Chloropentane is added dropwise to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 5-10°C during the addition.
- **Reaction Progression:** After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.
- **Quenching:** The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
- **Workup:** The organic layer is separated using a separatory funnel. It is then washed sequentially with dilute HCl, water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Purification:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent (excess benzene) is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure **(1-Ethylpropyl)benzene**.

Limitations:

- **Carbocation Rearrangement:** Primary alkyl halides are prone to rearrangement to form more stable secondary or tertiary carbocations, which can lead to a mixture of isomeric products. [\[15\]](#)[\[16\]](#) Using a secondary halide like 3-chloropentane minimizes this for the target molecule.
- **Polyalkylation:** The alkylated product is more reactive than the starting benzene, which can lead to the formation of di- and tri-alkylated byproducts. [\[15\]](#)[\[16\]](#)[\[17\]](#) Using a large excess of benzene can help minimize this issue.
- **Alternative Route:** To avoid rearrangement issues with other isomers (e.g., synthesizing n-pentylbenzene), a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is often employed. [\[18\]](#)



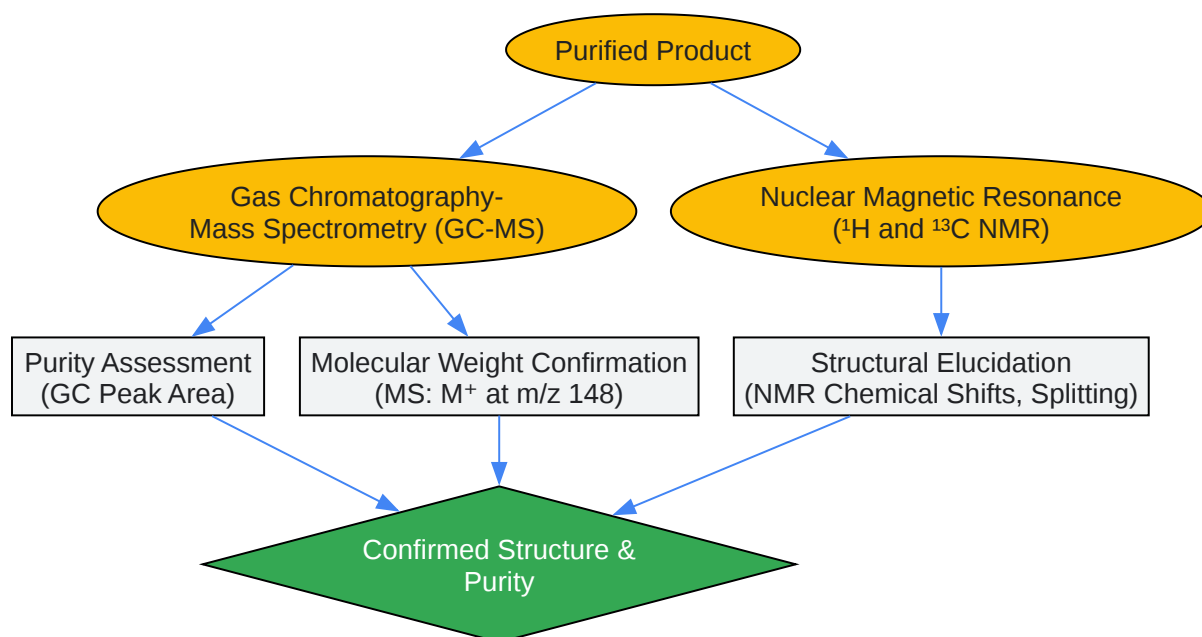
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Caption: Experimental workflow for the synthesis of **(1-Ethylpropyl)benzene**.

Characterization

The synthesized product must be characterized to confirm its identity and purity. Standard spectroscopic methods are employed for this purpose.

Logical Flow of Characterization:



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Caption: Logical workflow for the structural characterization and purity analysis.

Methodology Details:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is highly diagnostic. For **(1-Ethylpropyl)benzene**, one would expect:
 - A triplet signal for the six equivalent protons of the two terminal methyl ($-\text{CH}_3$) groups. [\[19\]](#)[\[20\]](#)
 - A multiplet (likely a quartet) for the four equivalent protons of the two methylene ($-\text{CH}_2$) groups. [\[19\]](#)
 - A multiplet (likely a quintet) for the single benzylic proton ($-\text{CH}$).
 - A complex multiplet in the aromatic region (typically ~ 7.0 - 7.4 ppm) for the five protons on the benzene ring. [\[21\]](#)
 - ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
- Mass Spectrometry (MS):
 - Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. [\[6\]](#)
 - The molecular ion peak (M^+) should appear at an m/z (mass-to-charge ratio) of 148, corresponding to the molecular weight of $\text{C}_{11}\text{H}_{16}$. [\[3\]](#)[\[6\]](#)
 - A prominent peak is expected at m/z 119, resulting from benzylic cleavage and loss of an ethyl group (C_2H_5), forming a stable secondary carbocation. Another significant peak is often seen at m/z 91, corresponding to the tropylium ion, a common fragment in alkylbenzenes.
- Gas Chromatography (GC):
 - GC is used to assess the purity of the sample and to separate it from any unreacted starting materials or isomeric byproducts. [\[22\]](#) The retention time is characteristic of the

compound under specific column and temperature conditions.

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References

- 1. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 2. An Overview of Methyl Alcohol Production [vinatiorganics.com]
- 3. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. 3-Phenylpentane | C₁₁H₁₆ | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 7. C₁₁H₁₆_Molecular formula [molbase.com]
- 8. pentylbenzene [stenutz.eu]
- 9. Pentylbenzene | C₁₁H₁₆ | CID 10864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, (1,1-dimethylpropyl)- [webbook.nist.gov]
- 11. 3-Ethylpropylbenzene | C₁₁H₁₆ | CID 177104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. mt.com [mt.com]
- 15. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 19. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 20. youtube.com [youtube.com]
- 21. C₈H₁₀ ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
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